molecular formula C8H10O2 B15365310 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- CAS No. 53966-43-1

3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-

Cat. No.: B15365310
CAS No.: 53966-43-1
M. Wt: 138.16 g/mol
InChI Key: JNYASWYZHOGSHZ-UHFFFAOYSA-N
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Description

3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- is a chemical compound with the molecular formula C8H10O2. It is also known as 4-ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane. This compound is characterized by its unique bicyclic structure containing oxygen atoms and an ethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- typically involves cyclization reactions starting from appropriate precursors such as dihydroxy compounds and alkenes. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the controlled addition of reagents under specific temperature and pressure conditions. The process may also involve purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or alkenes.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane: Similar structure but lacks the ethenyl group.

  • 4-Ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane-5,6-dicarboxylic acid: Contains additional carboxylic acid groups.

Uniqueness: 3,8-Dioxatricyclo[510

Properties

CAS No.

53966-43-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-ethenyl-3,8-dioxatricyclo[5.1.0.02,4]octane

InChI

InChI=1S/C8H10O2/c1-2-8-4-3-5-6(9-5)7(8)10-8/h2,5-7H,1,3-4H2

InChI Key

JNYASWYZHOGSHZ-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCC3C(C1O2)O3

Origin of Product

United States

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